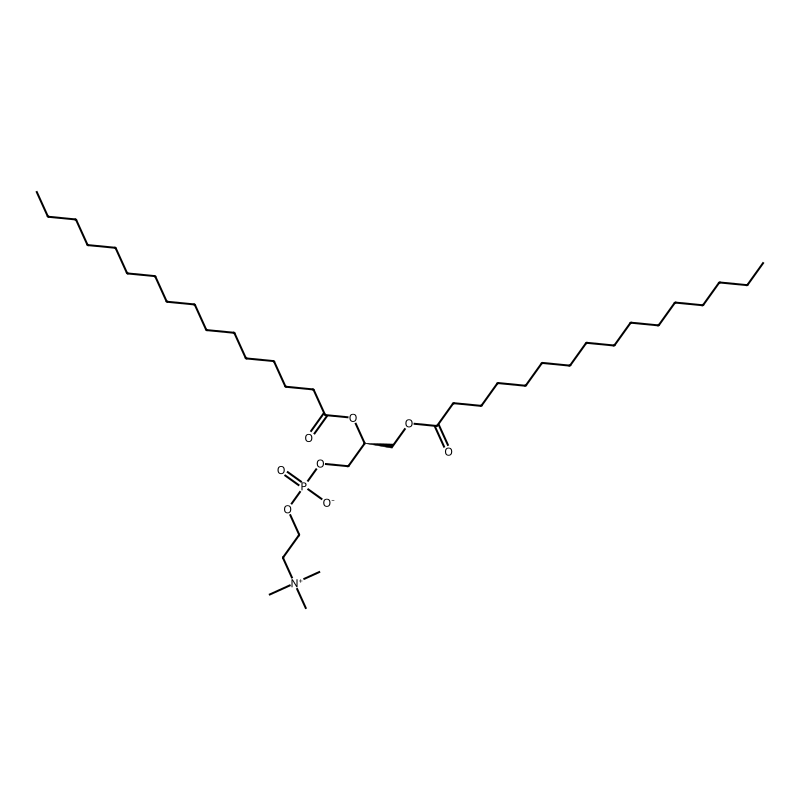

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

2,3-Dipalmitoyl-sn-glycero-1-phosphocholine (ent-DPPC, CAS 35418-55-4) is the unnatural enantiomer of the ubiquitous membrane lipid 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (natural DPPC). Featuring an inverted stereocenter at the glycerol backbone (C2), ent-DPPC shares the exact molecular weight, headgroup charge, and acyl chain length as its natural counterpart. In procurement and material selection, ent-DPPC is prioritized not as a generic structural lipid, but as a highly specialized structural decoy. It is utilized primarily in advanced lipid nanoparticle (LNP) engineering and biophysical research to decouple the physical phase behavior of saturated phospholipids from stereospecific biological interactions, enabling precise control over enzymatic degradation and chiral recognition in synthetic membranes [1].

Substituting ent-DPPC with natural DPPC or other saturated in-class lipids (such as DMPC or DSPC) fundamentally compromises formulation stability in the presence of stereospecific enzymes. Natural DPPC is highly susceptible to Phospholipase A2 (PLA2), an enzyme that strictly requires the L-alpha configuration (sn-2 ester bond) to hydrolyze the lipid into lyso-PC and free fatty acids, rapidly destabilizing the liposomal matrix in vivo [1]. Attempting to prevent this degradation by substituting DPPC with lipids of different chain lengths (e.g., DSPC) alters the critical phase transition temperature (Tm) and membrane fluidity, requiring a complete redesign of the formulation process. ent-DPPC is the only direct substitute that completely evades PLA2 recognition through steric inversion while perfectly preserving the 41 °C phase transition baseline of the original DPPC matrix [2].

References

- [1] Morishita, T., et al. (1998). Properties of Phospholipase A1/Transacylase in the White Muscle of Bonito Euthynnus pelamis (Linnaeus). The Journal of Biochemistry, 124(3), 516-522.

- [2] Westover, E. J., & Covey, D. F. (2004). The Enantiomer of Cholesterol. Journal of Membrane Biology, 202(2), 61-72.

Absolute Resistance to Stereospecific Phospholipase A2 (PLA2) Hydrolysis

Phospholipase A2 (PLA2) is strictly stereospecific, hydrolyzing only the sn-2 ester bond of natural L-alpha-phospholipids. By inverting the stereocenter at the glycerol backbone, ent-DPPC (2,3-diacyl-sn-glycero-1-phosphocholine) completely evades PLA2 recognition. When compared to natural DPPC, which is rapidly degraded into lyso-PC and free palmitic acid in vivo, ent-DPPC acts as a non-hydrolyzable structural decoy, dramatically extending the chemical stability of the lipid matrix in PLA2-rich environments [1].

| Evidence Dimension | Susceptibility to PLA2-mediated sn-2 hydrolysis |

| Target Compound Data | Complete resistance (non-substrate) |

| Comparator Or Baseline | Natural DPPC: Rapid hydrolysis to lyso-PC and free fatty acids |

| Quantified Difference | Binary stereospecific blockade of enzymatic cleavage |

| Conditions | Enzymatic degradation assays in biological matrices |

Enables the formulation of highly stable lipid nanoparticles (LNPs) and liposomes that resist premature enzymatic degradation in systemic circulation.

Identical Thermotropic Phase Behavior and Sterol Compatibility

A critical concern when substituting natural lipids with synthetic analogs is the disruption of membrane packing. Biophysical studies using Differential Scanning Calorimetry (DSC) and NMR confirm that ent-DPPC maintains the exact same phase transition temperature (Tm ~41 °C) as natural DPPC. Furthermore, when mixed with natural cholesterol, ent-DPPC exhibits identical NMR line widths and forms stable liquid-ordered (Lo) phases indistinguishable from natural DPPC matrices [1]. This lack of stereospecific repulsion in the PC headgroup ensures seamless integration into existing liposomal formulations without re-optimizing thermal parameters.

| Evidence Dimension | Thermotropic phase transition (Tm) and cholesterol packing |

| Target Compound Data | Tm ~41 °C; identical NMR line widths with natural cholesterol |

| Comparator Or Baseline | Natural DPPC: Tm ~41 °C; identical packing behavior |

| Quantified Difference | Negligible difference in physical membrane mechanics |

| Conditions | DSC and NMR of mixed lipid bilayers |

Guarantees that manufacturers can substitute DPPC with ent-DPPC to gain enzymatic resistance without needing to re-optimize the physical formulation parameters or extrusion temperatures of the LNP.

Retention of Position-Specific PLA1 and Transacylase Reactivity

While ent-DPPC blocks stereospecific PLA2, it remains fully active in position-specific, non-stereospecific pathways. Research on Phospholipase A1 (PLA1)/transacylase demonstrated that ent-DPPC functions as an efficient acyl donor at the sn-1 position. The enzyme transferred a similar amount of palmitic acid from ent-DPPC as it did from natural DPPC [1]. This proves that ent-DPPC is not biologically inert; it selectively filters enzymatic interactions based on stereochemistry rather than positional availability, making it a highly precise biochemical tool.

| Evidence Dimension | Acyl donor efficiency for PLA1/transacylase |

| Target Compound Data | Efficient transfer of palmitic acid from the sn-1 position |

| Comparator Or Baseline | Natural DPPC: Equivalent transfer of palmitic acid |

| Quantified Difference | Comparable transacylation rates, confirming lack of PLA1 stereospecificity |

| Conditions | In vitro transacylation assays using bonito muscle PLA1 |

Provides researchers with a precise molecular probe to isolate and differentiate PLA1 activity from PLA2 activity in complex biological samples.

Enzymatically Resilient Lipid Nanoparticles (LNPs)

Where this compound is the right choice: Formulating systemic liposomes or LNPs that must circulate in PLA2-rich environments (e.g., inflammatory sites or serum) without undergoing premature lipid hydrolysis. ent-DPPC provides the exact physical packing and 41 °C phase transition of natural DPPC while acting as a non-hydrolyzable matrix decoy [1].

Isolating Phospholipase A1 (PLA1) Activity in Diagnostics

Where this compound is the right choice: Developing biochemical assays to differentiate PLA1 from PLA2 activity. Because ent-DPPC is a viable substrate for PLA1 but completely invisible to PLA2, it serves as a highly specific molecular probe in complex biological samples [2].

Biophysical Modeling of Chiral Membrane Interactions

Where this compound is the right choice: Constructing model membranes (using DSC or NMR) to study lipid raft formation and sterol-lipid interactions. ent-DPPC allows researchers to decouple physical thermotropic phase behavior from stereospecific protein or chiral-lipid binding events [3].

References

- [1] Westover, E. J., & Covey, D. F. (2004). The Enantiomer of Cholesterol. Journal of Membrane Biology, 202(2), 61-72.

- [2] Morishita, T., et al. (1998). Properties of Phospholipase A1/Transacylase in the White Muscle of Bonito Euthynnus pelamis (Linnaeus). The Journal of Biochemistry, 124(3), 516-522.

- [3] Kinoshita, M., et al. (2022). Molecular substructure of the liquid-ordered phase formed by sphingomyelin and cholesterol. Biophysical Reviews, 14, 699-713.

XLogP3

Dates

Explore Compound Types